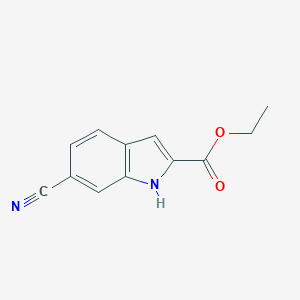

Ethyl 6-cyano-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-cyano-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-2-16-12(15)11-6-9-4-3-8(7-13)5-10(9)14-11/h3-6,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCDNWPSPSMAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405807 | |

| Record name | Ethyl 6-cyano-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104291-81-8 | |

| Record name | Ethyl 6-cyano-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 6-Cyano-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 6-cyano-1H-indole-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic placement of the cyano group on the indole scaffold allows for versatile conversion into other functional groups, making it a key intermediate in the development of novel therapeutics. This document outlines the most prominent synthetic strategies, complete with detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Executive Summary

The synthesis of this compound is most effectively achieved through the Fischer indole synthesis. This classical method involves the acid-catalyzed reaction of 4-cyanophenylhydrazine with ethyl pyruvate to construct the indole nucleus in a single step. Alternative routes, such as the Reissert and Japp-Klingemann reactions, offer different approaches to the indole-2-carboxylate core and are also discussed. This guide provides a comparative overview of these methods, with a focus on providing actionable experimental details for the Fischer indole synthesis, which is considered the most direct and efficient route for this specific target molecule.

Synthetic Strategies

Several synthetic pathways can be employed for the synthesis of this compound. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Fischer Indole Synthesis (Recommended)

The Fischer indole synthesis is a robust and widely used method for the construction of indole rings.[1] It involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1] For the synthesis of the target molecule, 4-cyanophenylhydrazine hydrochloride is reacted with ethyl pyruvate.

References

An In-depth Technical Guide to the Chemical Properties of Ethyl 6-cyano-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-cyano-1H-indole-2-carboxylate (CAS No: 104291-81-8) is a heterocyclic organic compound featuring a fused indole ring system substituted with a cyano group at the 6-position and an ethyl carboxylate group at the 2-position.[1][2][3][4] The indole scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The presence of the electron-withdrawing cyano group and the ester functionality makes this molecule a versatile intermediate for the synthesis of more complex, biologically active compounds. This guide provides a summary of the available chemical and physical properties of this compound, outlines a general synthetic approach, and discusses its potential, albeit largely unexplored, role in drug discovery.

Core Chemical Properties

A comprehensive search of available scientific literature and chemical databases reveals a notable scarcity of experimentally determined physical and chemical properties for this compound. While basic molecular information and some computed properties are available, crucial experimental data such as melting point, boiling point, and solubility are not well-documented.

Physicochemical Data

The following table summarizes the available identifying and computed physicochemical properties for this compound.

| Property | Value | Source |

| CAS Number | 104291-81-8 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 214.22 g/mol | [1] |

| Purity | ≥97% (as commercially available) | [1][2] |

| Topological Polar Surface Area (TPSA) | 65.88 Ų | [1] |

| logP (calculated) | 2.21628 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 2 | [1] |

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. However, based on the analysis of related indole derivatives, the following spectral characteristics can be anticipated.

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons on the indole ring, the proton at the C3 position, and the NH proton of the indole. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the cyano carbon, carbons of the ethyl group, and the carbons of the indole ring system. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the indole, the C≡N stretch of the cyano group, the C=O stretch of the ester, and C-H and C=C stretching of the aromatic system. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (214.22 g/mol ) and characteristic fragmentation patterns. |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature, a general synthetic route can be proposed based on established methods for the synthesis of indole-2-carboxylates, such as the Fischer indole synthesis or palladium-catalyzed cyclization reactions.

General Synthetic Workflow

A plausible synthetic route could involve the reaction of a suitably substituted phenylhydrazine with an alpha-keto ester. The following diagram illustrates a generalized workflow.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical, based on related syntheses)

Materials:

-

4-cyanophenylhydrazine hydrochloride

-

Ethyl pyruvate

-

Ethanol (or other suitable solvent)

-

Acid catalyst (e.g., sulfuric acid, polyphosphoric acid)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

A mixture of 4-cyanophenylhydrazine hydrochloride and ethyl pyruvate in ethanol is stirred at room temperature to form the corresponding hydrazone.

-

An acid catalyst is added to the reaction mixture.

-

The mixture is heated to reflux for several hours, and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Note: This is a generalized protocol and would require optimization for specific reaction conditions and scale.

Biological Activity and Drug Development Potential

The indole nucleus is a common feature in many biologically active compounds, and indole derivatives have been explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[5] The cyano group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets.

While there is no specific biological activity reported for this compound in the searched literature, its structural similarity to other biologically active indoles suggests potential for further investigation. For instance, various substituted indole-2-carboxamides have been investigated as potential kinase inhibitors and modulators of cannabinoid receptors.

Signaling Pathways

There is currently no information available in the public domain that directly links this compound to any specific signaling pathways. Research into the biological effects of this compound would be required to elucidate any such involvement.

Conclusion

This compound is a potentially valuable building block in medicinal chemistry and drug discovery. However, there is a significant lack of publicly available, experimentally determined data regarding its chemical and physical properties. This guide has summarized the available information and provided a hypothetical framework for its synthesis and characterization based on related compounds. Further experimental investigation is necessary to fully characterize this compound and explore its potential biological activities.

References

A Technical Guide to the Biological Landscape of Indole-2-Carboxylate and 6-Cyano-Indole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific biological activity data for ethyl 6-cyano-1H-indole-2-carboxylate is not publicly available. This guide, therefore, provides an in-depth overview of the biological activities of structurally related compounds, namely derivatives of the indole-2-carboxylate and 6-cyano-indole cores. The data presented herein is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this chemical space.

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Modifications at various positions of the indole nucleus, particularly the incorporation of a carboxylate at the 2-position and a cyano group at the 6-position, have led to the discovery of potent modulators of various biological targets. This guide summarizes the key biological activities, presents quantitative data for representative compounds, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Biological Activities of Structurally Related Compounds

Derivatives of indole-2-carboxylate and 6-cyano-indole have demonstrated significant potential across several therapeutic areas, most notably in oncology, virology, and neurology.

Anticancer Activity

The indole-2-carboxylate scaffold is a cornerstone in the design of novel anticancer agents.[3][4][5][6] These compounds have been shown to exert their effects through the inhibition of key proteins involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.[7][8][9]

-

Kinase Inhibition: A significant number of indole-2-carboxamide derivatives have been identified as potent inhibitors of various protein kinases.[10][11] For instance, certain derivatives act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are critical regulators of the cell cycle.[7] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.[7] Other kinases targeted by indole-2-carboxylate derivatives include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and BRAFV600E, which are involved in tumor angiogenesis and cell signaling, respectively.[8]

-

Topoisomerase Inhibition: Some indole derivatives of ursolic acid have been identified as potent inhibitors of Topoisomerase II, an essential enzyme for DNA replication in cancer cells.[9]

-

Induction of Apoptosis: Many anticancer indole derivatives induce programmed cell death (apoptosis) in cancer cells. This is often a downstream effect of kinase inhibition or other cellular insults.[7][9]

Antiviral Activity

Indole-2-carboxylic acid derivatives have been investigated as potential antiviral agents, particularly as inhibitors of HIV-1 integrase.[4][12] The indole nucleus can chelate with the Mg2+ ions in the active site of the integrase enzyme, thereby inhibiting its strand transfer activity, which is crucial for viral replication.[12] Some indole-2-carboxylate derivatives have also exhibited broad-spectrum antiviral activity against other viruses, such as the Coxsackie B3 virus and influenza A.[13]

Neurological Activity

The 6-cyano-indole scaffold is a key pharmacophore in the development of ligands for neurological targets.[14][15] The cyano group at the 6-position significantly influences the electronic properties of the indole ring and can serve as a key interaction point with biological receptors.[14] Derivatives of 6-cyano-indole have shown high affinity for the dopamine D4 receptor, a promising target for the treatment of neuropsychiatric disorders like schizophrenia.[15][16]

Antibacterial Activity

While less explored, some indole derivatives containing a cyano group have shown antibacterial properties. For example, 6-cyanoindole itself inhibits the spore germination of Paenibacillus larvae, the causative agent of American foulbrood in honey bees.[16] Additionally, certain spiro[indole-3,4'-pyridine] derivatives with a cyano group have demonstrated moderate antibacterial activity against Pseudomonas aeruginosa.[17][18][19]

Quantitative Biological Data

The following tables summarize the in vitro biological activities of representative indole-2-carboxylate and 6-cyano-indole derivatives from the literature.

Table 1: Anticancer Activity of Representative Indole-2-Carboxamide Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 | Reference |

| 5e | MCF-7 (Breast) | Antiproliferative | Not Specified | [7] |

| 5h | MCF-7 (Breast) | Antiproliferative | Not Specified | [7] |

| 5k | MCF-7 (Breast) | Antiproliferative | Not Specified | [7] |

| Compound 17a | HIV-1 Integrase | Enzyme Inhibition | 3.11 µM | [20][12] |

| Compound 9o-1 | IDO1 Enzyme | Enzyme Inhibition | 1.17 µM | [21] |

| Compound 9o-1 | TDO Enzyme | Enzyme Inhibition | 1.55 µM | [21] |

| Compound 5f | SMMC-7721 (Hepatocarcinoma) | Cytotoxicity (MTT) | 0.56 ± 0.08 µM | [9] |

| Compound 5f | HepG2 (Hepatocarcinoma) | Cytotoxicity (MTT) | 0.91 ± 0.13 µM | [9] |

| Compound 16 | A549 (Lung) | Cytotoxicity | Not Specified | [22] |

| Compound 16 | PC3 (Prostate) | Cytotoxicity | Not Specified | [22] |

Table 2: Kinase Inhibitory Activity of Representative Indole-2-Carboxamide Derivatives

| Compound ID | Target Kinase | IC50 | Reference |

| 5e | CDK2 | 13 nM | [7] |

| 5h | CDK2 | 11 nM | [7] |

| 5k | CDK2 | 19 nM | [7] |

| Va | EGFR | 71 ± 06 nM | [8] |

| Va | BRAFV600E | 77 nM | [8] |

| Compound 16 | EGFR | 1.026 µM | [22] |

| Compound 16 | SRC | 0.002 µM | [22] |

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key in vitro assays commonly used to evaluate the biological activity of indole derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)[23]

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Principle: The assay is a two-step process. First, the kinase reaction is performed with the kinase, substrate, ATP, and the test compound. The reaction is then stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is used to generate a luminescent signal proportional to the initial kinase activity.[23]

-

Materials:

-

Recombinant human kinase (e.g., CDK2, EGFR)

-

Suitable substrate (e.g., Myelin Basic Protein)

-

ATP

-

Test indole derivatives (dissolved in 100% DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

-

White, opaque 96-well plates

-

-

Procedure:

-

Prepare a 2X kinase solution and a 2X substrate/ATP solution in Kinase Assay Buffer. The final ATP concentration should be near the Km for the specific kinase.

-

Prepare serial dilutions of the indole derivatives in Kinase Assay Buffer with a final DMSO concentration of 1-2%. Include a vehicle control (DMSO only) and a no-inhibitor control.

-

Add 5 µL of the serially diluted compound or control to the wells of the 96-well plate.

-

Add 10 µL of the 2X kinase solution to each well and pre-incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

-

Incubate the plate at room temperature for 1 hour.[23]

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[23]

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[23]

-

Measure the luminescence of each well using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

-

Cell Viability Assay (MTT Assay)[7][24]

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test indole derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 or IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by indole-2-carboxylate derivatives and a general workflow for anticancer drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors [mdpi.com]

- 10. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IL251797B - Indole carboxamide compounds used as kinase inhibitors - Google Patents [patents.google.com]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. New 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1' H-spiro[indole-3,4'-pyridine]-3'-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [rjraap.com]

- 23. benchchem.com [benchchem.com]

An In-depth Technical Guide on Ethyl 6-Cyano-1H-indole-2-carboxylate Derivatives and Their Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Among the vast family of indole-containing compounds, derivatives of ethyl 6-cyano-1H-indole-2-carboxylate have emerged as a promising class of therapeutic agents. The presence of the cyano group at the 6-position and the carboxylate at the 2-position provides a unique electronic and structural framework for molecular interactions with various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on their applications in oncology and infectious diseases.

Synthesis of the Core Scaffold and Derivatives

Subsequent derivatization of the core scaffold is crucial for tuning the biological activity. The search results indicate that modifications are frequently made at the N1 position of the indole ring and by converting the ethyl ester at the C2 position into a carboxamide.

General Experimental Protocol for N-Alkylation of Indole-2-carboxylates

The following is a generalized procedure for the N-alkylation of an indole-2-carboxylate, based on protocols for similar compounds.[1][2]

-

Dissolution: Dissolve the ethyl indole-2-carboxylate starting material (1 equivalent) in a suitable aprotic solvent such as acetone or dimethylformamide (DMF).

-

Deprotonation: Add a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.5-2 equivalents), to the solution and stir at room temperature for 30-60 minutes to facilitate the formation of the indolide anion.

-

Alkylation: Add the desired alkylating agent (e.g., an alkyl halide) (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Experimental Protocol for Amide Formation from Indole-2-carboxylates

The conversion of the ethyl ester to a carboxamide is a key step in the synthesis of many biologically active derivatives.[3][4]

-

Amidation: To a solution of the ethyl indole-2-carboxylate (1 equivalent) in a suitable solvent like methanol or ethanol, add the desired amine (1-5 equivalents).

-

Heating: Heat the reaction mixture to reflux for several hours to overnight, monitoring by TLC. For less reactive amines, a coupling agent such as HATU or EDC with a base like DIPEA in a solvent like DMF can be used at room temperature.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Therapeutic Applications and Biological Activities

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, most notably in oncology and as antitubercular agents.

Anticancer Activity: Kinase Inhibition

A significant body of research has focused on the development of this compound derivatives as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Several studies have reported indole-2-carboxamide derivatives bearing a 6-cyano group as potent inhibitors of EGFR and VEGFR-2, two key receptor tyrosine kinases implicated in tumor growth and angiogenesis.[1][5] Inhibition of these receptors can block downstream signaling pathways, leading to reduced cell proliferation and tumor vascularization.

Signaling Pathway of EGFR and VEGFR-2 Inhibition

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways.

Table 1: In Vitro Activity of Indole-6-carboxylate Derivatives as Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50 (nM) | Reference |

| 4a | EGFR | - | HepG2 | - | [1] |

| 6c | VEGFR-2 | - | HCT-116 | - | [1] |

| Va | EGFR | 71 ± 6 | - | 26 | [5] |

| Ve | VEGFR-2 | 1.10 | - | 86 | [5] |

| Vg | VEGFR-2 | 1.60 | - | - | [5] |

IC50: Half maximal inhibitory concentration; GI50: 50% growth inhibition.

Antitubercular Activity

Derivatives of 6-cyano-1H-indole-2-carboxamide have been identified as a potent new class of antituberculosis agents.[3][4] These compounds have shown excellent in vitro activity against Mycobacterium tuberculosis, including drug-sensitive strains.

The proposed mechanism of action for some of these indole-2-carboxamides is the inhibition of the mycobacterial membrane protein large 3 (MmpL3).[3][6] MmpL3 is an essential transporter protein involved in the export of mycolic acids, which are crucial components of the mycobacterial cell wall.

Experimental Workflow for Antitubercular Activity Screening

Caption: Workflow for antitubercular drug discovery.

Table 2: Antitubercular Activity of 6-Cyano-indole-2-carboxamide Derivatives

| Compound ID | M. tuberculosis Strain | MIC (µM) | Cytotoxicity (IC50, µM) | Selectivity Index (SI) | Reference |

| 39 | H37Rv | < 0.2 | > 50 | > 250 | [3] |

| 41 | H37Rv | < 0.2 | > 50 | > 250 | [3] |

| 8g | H37Rv | 0.32 | 40.9 (Vero cells) | 128 | [3] |

MIC: Minimum Inhibitory Concentration; IC50: Half maximal inhibitory concentration; SI: Selectivity Index (IC50/MIC).

The minimum inhibitory concentration (MIC) is typically determined using the microplate Alamar blue assay (MABA) or the broth microdilution method.

-

Preparation of Compounds: Prepare serial dilutions of the test compounds in a 96-well microplate.

-

Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.

-

Incubation: Add the bacterial inoculum to each well containing the test compound. Incubate the plates at 37 °C for 7-10 days.

-

Reading: After incubation, add a resazurin-based indicator (e.g., Alamar blue) to each well and re-incubate for 24 hours.

-

Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy as kinase inhibitors in oncology and as MmpL3 inhibitors for the treatment of tuberculosis highlights their potential to address significant unmet medical needs. The structure-activity relationship studies conducted so far provide a solid foundation for the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on further lead optimization, in-depth mechanistic studies, and in vivo evaluation to translate the promising in vitro results into clinically viable drug candidates. The continued exploration of this chemical space is likely to yield novel and effective treatments for cancer and infectious diseases.

References

- 1. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Ethyl 6-cyano-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 6-cyano-1H-indole-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a general synthetic approach, and discusses its relevance in contemporary research and drug development based on the activities of structurally related molecules.

Core Compound Properties

This compound is an indole derivative characterized by an ethyl ester at the 2-position and a nitrile group at the 6-position of the indole ring. These functional groups provide versatile handles for further chemical modifications, making it a valuable building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 104291-81-8 | [1][2] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| Purity | ≥97% | [1] |

Computational Data

Computational models provide valuable insights into the physicochemical properties of a molecule, which can be predictive of its behavior in biological systems.

| Parameter | Value | Source |

| Topological Polar Surface Area (TPSA) | 65.88 Ų | [1] |

| LogP | 2.21628 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis and Experimental Protocols

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound via the Fischer indole synthesis.

General Experimental Protocol: Fischer Indole Synthesis

-

Hydrazone Formation: 4-cyanophenylhydrazine is reacted with ethyl pyruvate in a suitable solvent, such as ethanol, often with an acid catalyst (e.g., acetic acid), to form the corresponding hydrazone. The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Indolization (Cyclization): The formed hydrazone is then subjected to cyclization under acidic conditions. A variety of acid catalysts can be employed, including polyphosphoric acid (PPA), sulfuric acid, or Lewis acids like zinc chloride. The mixture is heated to promote the[1][1]-sigmatropic rearrangement and subsequent cyclization to the indole ring.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled and neutralized, often by pouring it into a biphasic mixture of water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Applications in Research and Drug Development

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs. The presence of a cyano group, an electron-withdrawing group, at the 6-position can significantly influence the electronic properties of the indole ring system and its interaction with biological targets.

While specific biological data for this compound is limited in public literature, derivatives of 6-cyanoindole have shown notable activity. For instance, they have been investigated as ligands for the dopamine D4 receptor, a target for neuropsychiatric disorders.[3] The position of the cyano group on the indole ring has been shown to be a critical determinant of biological activity, with 6-cyanoindole derivatives exhibiting moderate to high affinity for this receptor.[3]

Furthermore, the cyanoindole moiety is a key component in various bioactive molecules. For example, 5-cyanoindole is a crucial intermediate in the synthesis of the antidepressant Vilazodone.[4] This highlights the potential of cyano-substituted indoles as valuable starting materials for the development of novel therapeutics.

Potential Logical Relationships in Drug Discovery

Caption: Logical relationships illustrating the utility of this compound in scientific research.

Conclusion

This compound is a molecule of significant interest for researchers in organic synthesis and medicinal chemistry. Its structural features suggest a high potential for the development of novel bioactive compounds. While detailed experimental and biological data for this specific compound are not extensively documented in publicly accessible literature, the established importance of the indole nucleus and cyano-substituted derivatives provides a strong rationale for its further investigation and utilization in drug discovery and materials science. Researchers are encouraged to explore its synthetic utility and to investigate its biological profile to unlock its full potential.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 6-cyano-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of ethyl 6-cyano-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document outlines the synthetic protocol, detailed analysis of spectroscopic data, and the logical workflow required to confirm its molecular structure, serving as a valuable resource for researchers in drug discovery and development.

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process, beginning with the Fischer indole synthesis, a reliable method for the preparation of indole derivatives.

Experimental Protocol:

Step 1: Synthesis of 4-cyanophenylhydrazine hydrochloride

To a solution of 4-aminobenzonitrile in concentrated hydrochloric acid, a solution of sodium nitrite in water is added dropwise at 0-5 °C. The resulting diazonium salt solution is then slowly added to a solution of sodium sulfite in water. The mixture is stirred for several hours, followed by the addition of concentrated hydrochloric acid and heating to yield 4-cyanophenylhydrazine hydrochloride.

Step 2: Synthesis of Ethyl 2-(2-(4-cyanophenyl)hydrazono)propanoate

4-cyanophenylhydrazine hydrochloride is reacted with ethyl pyruvate in ethanol. The mixture is refluxed for several hours. After cooling, the precipitated product, ethyl 2-(2-(4-cyanophenyl)hydrazono)propanoate, is collected by filtration.

Step 3: Fischer Indole Synthesis of this compound

The intermediate from Step 2 is cyclized using a suitable acidic catalyst, such as polyphosphoric acid or zinc chloride, at an elevated temperature. The reaction mixture is then poured into ice water, and the crude product is extracted with an organic solvent. Purification by column chromatography yields the final product, this compound.

Spectroscopic Data and Structure Elucidation

The confirmation of the chemical structure of this compound is accomplished through the combined analysis of various spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Parameter | Value | Interpretation |

| Molecular Ion (M+) | m/z 214.07 | Corresponds to the molecular formula C₁₂H₁₀N₂O₂. |

| Major Fragments | m/z 186, 169, 141, 114 | Consistent with the loss of CO, OEt, COOEt, and the indole core fragmentation. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300 | Strong, Broad | N-H stretch of the indole ring. |

| ~2225 | Strong, Sharp | C≡N stretch of the nitrile group. |

| ~1715 | Strong, Sharp | C=O stretch of the ester carbonyl group. |

| ~1600, ~1470 | Medium | C=C stretching vibrations of the aromatic ring. |

| ~1240 | Strong | C-O stretch of the ester group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data (Predicted, in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | Indole N-H |

| ~8.0 | Singlet | 1H | H-7 |

| ~7.8 | Doublet | 1H | H-4 |

| ~7.4 | Doublet | 1H | H-5 |

| ~7.2 | Singlet | 1H | H-3 |

| ~4.4 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

¹³C NMR (Carbon NMR) Data (Predicted, in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~161.0 | C=O (Ester) |

| ~138.0 | C-7a |

| ~131.0 | C-2 |

| ~128.0 | C-5 |

| ~125.0 | C-3a |

| ~122.0 | C-4 |

| ~120.0 | C-7 |

| ~119.0 | C≡N |

| ~105.0 | C-6 |

| ~103.0 | C-3 |

| ~61.0 | -OCH₂CH₃ |

| ~14.0 | -OCH₂CH₃ |

Workflow and Visualization

The logical process of elucidating the structure of this compound involves a systematic integration of the data obtained from the various analytical techniques.

Spectroscopic and Synthetic Profile of Indole-2-Carboxylates: A Technical Guide Focused on Ethyl 6-cyano-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of ethyl 6-cyano-1H-indole-2-carboxylate. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document presents a comprehensive analysis based on the well-characterized parent compound, ethyl 1H-indole-2-carboxylate, and established principles of spectroscopic interpretation and synthetic chemistry.

Spectroscopic Data Analysis

Spectroscopic Data for the Parent Compound: Ethyl 1H-indole-2-carboxylate

The following tables summarize the reported spectroscopic data for ethyl 1H-indole-2-carboxylate. This information serves as a baseline for predicting the spectral features of its 6-cyano derivative.

Table 1: 1H NMR Spectroscopic Data for Ethyl 1H-indole-2-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~9.0 (br s) | Broad Singlet | - | NH |

| 7.6-7.7 (d) | Doublet | ~8.0 | H-4 |

| 7.4-7.5 (d) | Doublet | ~8.0 | H-7 |

| 7.2-7.3 (t) | Triplet | ~7.5 | H-6 |

| 7.0-7.1 (t) | Triplet | ~7.5 | H-5 |

| 7.1 (s) | Singlet | - | H-3 |

| 4.4 (q) | Quartet | 7.1 | -OCH2CH3 |

| 1.4 (t) | Triplet | 7.1 | -OCH2CH3 |

Solvent: CDCl3 or DMSO-d6. Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: 13C NMR Spectroscopic Data for Ethyl 1H-indole-2-carboxylate

| Chemical Shift (δ) ppm | Assignment |

| 162.0 | C=O |

| 136.5 | C-7a |

| 127.5 | C-2 |

| 127.0 | C-3a |

| 125.0 | C-6 |

| 122.5 | C-4 |

| 120.5 | C-5 |

| 111.5 | C-7 |

| 108.0 | C-3 |

| 61.5 | -OCH2CH3 |

| 14.5 | -OCH2CH3 |

Solvent: CDCl3 or DMSO-d6. Chemical shifts are approximate.

Table 3: IR and Mass Spectrometry Data for Ethyl 1H-indole-2-carboxylate

| Spectroscopic Technique | Key Peaks |

| IR (KBr, cm-1) | ~3300 (N-H stretch), ~1700 (C=O stretch, ester), ~1530, 1450 (aromatic C=C stretch) |

| Mass Spec. (m/z) | 189 [M]+, 144 [M-OEt]+, 116 [M-COOEt]+ |

Expected Spectroscopic Modifications for this compound

The introduction of a cyano (-C≡N) group at the 6-position of the indole ring is expected to introduce the following changes to the spectroscopic data:

-

1H NMR: The aromatic region of the spectrum will be altered. The proton at C-5 will likely appear as a doublet, and the proton at C-7 will also be a doublet, with the proton at C-4 appearing as a singlet or a narrow doublet. The electron-withdrawing nature of the cyano group will likely cause a downfield shift of the aromatic protons, particularly H-5 and H-7.

-

13C NMR: A new signal will appear in the range of 110-120 ppm, corresponding to the nitrile carbon. The carbon atom attached to the cyano group (C-6) will also be significantly affected.

-

IR Spectroscopy: A characteristic medium-intensity absorption band for the C≡N stretch is expected to appear in the range of 2220-2240 cm-1.

-

Mass Spectrometry: The molecular ion peak [M]+ will be observed at m/z 214, corresponding to the molecular weight of this compound (C12H10N2O2).[1][2]

Experimental Protocols

General Synthesis of Ethyl Indole-2-carboxylates via Fischer Indole Synthesis

This procedure outlines the synthesis of ethyl 1H-indole-2-carboxylate and can be modified for the 6-cyano derivative.

Materials:

-

o-Nitrotoluene

-

Diethyl oxalate

-

Potassium ethoxide

-

Ethanol

-

Ether

-

Glacial acetic acid

-

Platinum catalyst (e.g., PtO2)

-

Hydrogenation apparatus

Procedure:

-

Preparation of the Potassium Salt of Ethyl o-Nitrophenylpyruvate: A solution of potassium ethoxide is prepared by dissolving potassium metal in absolute ethanol under a nitrogen atmosphere. To this solution, diethyl oxalate is added, followed by o-nitrotoluene. The reaction mixture is stirred, leading to the precipitation of the potassium salt. The salt is collected by filtration, washed with ether, and dried.

-

Reductive Cyclization to Ethyl 1H-indole-2-carboxylate: The potassium salt is dissolved in glacial acetic acid in a hydrogenation bottle. A catalytic amount of platinum oxide is added. The mixture is then hydrogenated in a Parr apparatus until the theoretical amount of hydrogen is consumed.

-

Work-up and Purification: The catalyst is removed by filtration. The filtrate is poured into water to precipitate the crude ethyl 1H-indole-2-carboxylate. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Visualizations

General Workflow for Synthesis and Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of a target organic compound.

References

A Technical Guide to the Synthesis of 6-Cyanoindole: A Comparative Review of Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyanoindole is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. The indole scaffold itself is a privileged structure, appearing in a multitude of biologically active compounds. The introduction of a cyano group at the 6-position not only modulates the electronic properties of the indole ring but also serves as a versatile synthetic handle for further molecular elaboration. This nitrile functionality can be readily converted into other critical groups such as amines, carboxylic acids, and tetrazoles, making 6-cyanoindole a highly sought-after intermediate in the synthesis of novel therapeutics and functional materials. This technical guide provides an in-depth review of the primary synthetic routes to 6-cyanoindole, offering a comparative analysis of key performance metrics, detailed experimental protocols, and a visual representation of the chemical transformations involved.

Core Synthesis Methodologies: A Quantitative Comparison

The selection of an optimal synthetic route for 6-cyanoindole is often a balance between yield, scalability, cost, and the availability of starting materials. The following table summarizes the quantitative data for the most prominent synthesis methods.

| Synthesis Method | Starting Material | Key Reagents | Reaction Time | Temperature | Yield (%) |

| Leimgruber-Batcho | 4-Methyl-3-nitrobenzonitrile | DMF-DMA, Fe, Acetic Acid | ~5 hours | 110 °C then Reflux | ~48%[1] |

| Palladium-Catalyzed Cyanation | 6-Bromoindole | Zn(CN)₂, Pd₂(dba)₃, dppf | 12-24 hours | ~120 °C | High (often >80%)[1] |

| Fischer Indole Synthesis | 4-Cyanophenylhydrazine | Aldehyde/Ketone, Acid Catalyst | 2-6 hours | Reflux | 60-75% (typical)[2] |

| Sandmeyer Reaction | 6-Aminoindole | NaNO₂, HCl, CuCN | < 1 hour | 0 °C to RT | Variable |

Experimental Protocols

Leimgruber-Batcho Indole Synthesis

This classical method involves the construction of the indole ring from an o-nitrotoluene derivative through the formation of an enamine, followed by reductive cyclization.[1][3]

Step 1: Enamine Formation

-

To a stirred solution of 4-methyl-3-nitrobenzonitrile (16.58 g, 102.3 mmol) in 55 mL of N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15.24 g, 128.1 mmol).[1]

-

Heat the reaction mixture to 110 °C and stir for 3 hours. The solution will typically turn dark red.[1]

-

After completion, allow the reaction to cool and remove the solvent under reduced pressure.[1]

Step 2: Reductive Cyclization

-

Dissolve the residue from Step 1 in a mixture of 300 mL of ethanol and 300 mL of acetic acid.[1]

-

Heat the solution to 60 °C.[1]

-

Add iron powder (33 g, 594 mmol) in portions to control the exothermic reaction.[1]

-

After the addition is complete, heat the mixture to reflux for 2 hours.[1]

-

Cool the reaction mixture and filter through a pad of Celite.

-

Dilute the filtrate with ether and perform a liquid-liquid extraction.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (eluent: dichloromethane) to yield 6-cyanoindole.[1]

Palladium-Catalyzed Cyanation of 6-Bromoindole

A modern and highly efficient cross-coupling approach that converts a pre-formed halo-indole into the desired nitrile.[1]

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 6-bromoindole (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.08 equiv).[1]

-

Add anhydrous N,N-dimethylacetamide (DMAc).[1]

-

Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

-

Wash the combined filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.[1]

Fischer Indole Synthesis

This venerable reaction constructs the indole ring from a phenylhydrazine and a suitable aldehyde or ketone under acidic conditions.[4]

Procedure:

-

In a round-bottom flask, dissolve 4-cyanophenylhydrazine hydrochloride (1.0 equiv) and the desired ketone or aldehyde (e.g., pyruvic acid or an acetaldehyde equivalent, 1.1 equiv) in a suitable solvent such as ethanol or glacial acetic acid.[2]

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.[4]

-

Heat the mixture to reflux for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.

-

Neutralize the solution with a suitable base (e.g., NaOH solution).[2]

-

Extract the product with an organic solvent (e.g., ethyl acetate).[2]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or recrystallization to obtain the 6-cyanoindole derivative.[2]

Sandmeyer Reaction from 6-Aminoindole

This classical transformation converts an aromatic amino group into a nitrile via a diazonium salt intermediate, catalyzed by a copper(I) salt.[5]

Step 1: Diazotization of 6-Aminoindole

-

Prepare a solution of 6-aminoindole (1.0 equiv) in a suitable aqueous acid (e.g., HCl) in a flask and cool to 0-5 °C in an ice-water bath.

-

In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 equiv) in a minimal amount of cold water.[6]

-

Slowly add the sodium nitrite solution dropwise to the stirred 6-aminoindole solution, maintaining the temperature between 0-5 °C.[6]

-

Stir the mixture for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 equiv) and sodium or potassium cyanide in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous nitrogen gas evolution should be observed.[6][7]

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield 6-cyanoindole.

Synthetic Pathways and Mechanisms

The following diagrams, generated using DOT language, illustrate the logical workflows and key mechanistic steps of the described synthetic methods.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

The Cyano Group on the Indole Ring: A Comprehensive Technical Guide on its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of a cyano (-C≡N) group on this heterocyclic ring system has emerged as a powerful tool in drug discovery, profoundly influencing the molecule's electronic properties, binding affinity, selectivity, and metabolic stability. This in-depth technical guide explores the multifaceted biological significance of the cyano group on the indole ring, providing a comprehensive overview of its impact on various biological targets, detailed experimental protocols, and a summary of key quantitative data.

Modulation of Receptor Binding and Enzyme Inhibition

The introduction of a cyano group, a potent electron-withdrawing group, significantly alters the electron distribution of the indole ring. This modification can enhance interactions with biological targets through various mechanisms, including hydrogen bonding, dipole-dipole interactions, and serving as a bioisostere for other functional groups.[1] This has led to the development of potent and selective ligands for a range of receptors and inhibitors for several therapeutically relevant enzymes.

Dopamine D4 Receptor Partial Agonists

Cyano-substituted indole derivatives have been successfully developed as highly selective partial agonists for the dopamine D4 receptor, a promising target for the treatment of neuropsychiatric disorders.[2][3] Structure-activity relationship (SAR) studies have revealed that the position of the cyano group is critical for affinity and selectivity. For instance, 2-aminomethyl-5-cyanoindoles have demonstrated nanomolar binding affinities for the D4 receptor with exceptional selectivity over other dopamine receptor subtypes.[2][3]

Ligands for α-Synuclein Aggregates

The aggregation of α-synuclein is a pathological hallmark of synucleinopathies such as Parkinson's disease. Cyano-substituted indole derivatives have been designed as potent ligands for α-synuclein fibrils, showing potential as imaging agents for these neurodegenerative diseases.[4] Systematic SAR studies have been conducted to optimize the binding affinity by modifying the position of the cyano group and the length of the π-conjugated system.[4]

Enzyme Inhibition

The versatile nature of the cyanoindole scaffold has been exploited to design inhibitors for a variety of enzymes implicated in different disease areas:

-

p38 MAP Kinase Inhibitors: For the treatment of inflammatory diseases.[5]

-

Indoleamine 2,3-dioxygenase (IDO1) Inhibitors: A strategy for cancer immunotherapy.[5]

-

Cyclooxygenase (COX) Inhibitors: As anti-inflammatory agents.[5]

-

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitors: Targeted for anticancer, immunosuppressive, and antiviral therapies.[6]

Anticancer Activity

The cyano group on an indole ring has been shown to be a key feature in several classes of anticancer agents. Its presence can enhance tubulin polymerization inhibitory activity and contribute to the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[7][8] For example, certain indole-acrylamide derivatives with a cyano group have shown significant potency against hepatocellular carcinoma cells.[7] Furthermore, cyano-substituted estratrienes have demonstrated potent antiproliferative effects against human cancer cells.[8]

Fluorescent Probes in Biological Research

4-Cyanoindole and its derivatives, such as 4-cyanotryptophan (4CN-Trp) and 4-cyanoindole-2'-deoxyribonucleoside (4CIN), are valuable fluorescent probes in biological spectroscopy and microscopy.[5][9][10] These molecules exhibit unique photophysical properties, including high fluorescence quantum yields and sensitivity to their local environment, making them ideal for:

-

Fluorescent Labeling: Incorporation into peptides and oligonucleotides to study protein-protein and protein-nucleic acid interactions.[1]

-

High-Throughput Screening: Development of fluorescence-based assays for drug discovery.[1]

-

Structural Biology: Probing the local environment within biomolecules.[1]

The fluorescence of 4-cyanoindole-2'-deoxyribonucleoside is significantly quenched by neighboring guanine bases, a property that has been harnessed to design assays for DNA-protein binding and the activity of DNA-modifying enzymes.[10]

Impact on Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter in drug development.[11][12][13] The introduction of a cyano group can influence the metabolic profile of indole-based compounds. While not extensively detailed in the provided search results, it is known that benzoyl indoles have been investigated as reversal agents for multidrug resistance with a focus on improving metabolic stability compared to existing inhibitors.[14]

Quantitative Data Summary

The following table summarizes the quantitative data for various cyanoindole derivatives, providing a comparative overview of their biological activities.

| Compound Class | Specific Compound/Derivative | Target | Assay Type | Quantitative Metric | Value | Reference |

| Dopamine D4 Receptor Ligands | 2-aminomethyl-5-cyanoindoles (FAUC 299) | Dopamine D4 Receptor | Radioligand Binding | Ki | 0.52 nM | [2][3] |

| 2-aminomethyl-5-cyanoindoles (FAUC 316) | Dopamine D4 Receptor | Radioligand Binding | Ki | 1.0 nM | [2][3] | |

| 6-Cyanoindole derivatives | Dopamine D4 Receptor | Radioligand Binding | Ki | 3.4 - 9.0 nM | [15] | |

| α-Synuclein Aggregate Ligands | [125I]51 | α-Synuclein Fibrils | In vitro Fibril Binding | Ki | 17.4 ± 5.6 nM | [4] |

| Anticancer Agents | Indole-acrylamide derivative (Compound 1) | Tubulin Polymerization | Cell-based | IC50 (Huh7 cells) | 5.0 µM | [7] |

| EGFR/CDK-2 Inhibitor (Compound 16) | EGFR | Enzyme Inhibition | IC50 | 34.1 nM | [7] | |

| 2,5-disubstituted indole (Compound 3b) | A549 lung cancer cells | Cell-based | IC50 | 0.48 ± 0.15 µM | [16] | |

| Antibacterial Agents | 6-Cyanoindole | Paenibacillus larvae spore germination | Spore Germination Inhibition | IC50 | 110 ± 10 μM | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of cyanoindole derivatives.

Dopamine D4 Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity of test compounds for the dopamine D4 receptor.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human dopamine D4 receptor are prepared.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2) is used.

-

Incubation: A mixture containing the cell membranes, a specific radioligand (e.g., [³H]spiperone), and varying concentrations of the test compound is incubated.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[15]

α-Synuclein Fibril Binding Assay

Objective: To evaluate the binding affinity of compounds to α-synuclein fibrils.

Methodology:

-

Fibril Preparation: Recombinant human α-synuclein is incubated under conditions that promote fibril formation.

-

Binding Assay: Pre-formed α-synuclein fibrils are incubated with varying concentrations of the test compound in the presence of a fluorescent dye such as Thioflavin T.

-

Measurement: The displacement of Thioflavin T from the fibrils by the test compound is measured by monitoring the decrease in fluorescence intensity.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value obtained from the competition binding curve.[5]

Mitogenesis Assay for Functional Activity

Objective: To determine if a compound acts as an agonist or antagonist at the dopamine D4 receptor by measuring its effect on cell proliferation.[15]

Methodology:

-

Cell Culture: A cell line transfected with the dopamine D4 receptor (e.g., CHO-K1 cells) is cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of the test compound, a known D4 agonist (positive control), and a known D4 antagonist (for antagonist testing).

-

Proliferation Measurement: After a specific incubation period, cell proliferation is assessed using a standard method, such as the MTT assay or by measuring the incorporation of a radiolabeled nucleotide (e.g., [³H]thymidine).

-

Data Analysis: The effect of the test compound on cell proliferation is compared to that of the controls to determine its functional activity (agonist, partial agonist, or antagonist).

Synthesis of 4-Cyanoindole Derivatives

Objective: To synthesize 4-cyanoindole derivatives for biological evaluation.

General Protocol (Example: Synthesis of 4-Cyano-5-methoxy-1H-indole):

-

Starting Material: 5-methoxy-2-carboxyethyl indole.

-

C4-Selective Bromination: The starting material is treated with a brominating agent like N-bromosuccinimide in a suitable solvent to yield the 4-bromo derivative.

-

Saponification: The ester group is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.

-

Copper-Catalyzed Decarboxylation and Cyanation: The resulting carboxylic acid undergoes decarboxylation in the presence of copper cyanide (CuCN) in a high-boiling solvent like dimethylacetamide to introduce the cyano group at the 4-position.[5]

Visualizations of Pathways and Workflows

Signaling Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. Cyanoindole derivatives as highly selective dopamine D(4) receptor partial agonists: solid-phase synthesis, binding assays, and functional experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pharmafocusasia.com [pharmafocusasia.com]

- 12. longdom.org [longdom.org]

- 13. researchgate.net [researchgate.net]

- 14. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Ethyl 6-cyano-1H-indole-2-carboxylate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of ethyl 6-cyano-1H-indole-2-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The primary method detailed is the Fischer indole synthesis, a robust and widely used method for the preparation of indole derivatives. This protocol offers a straightforward approach using readily available starting materials.

Introduction

Indole scaffolds are core structures in a vast number of pharmacologically active compounds. The presence of a cyano group at the 6-position of the indole ring offers a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of various therapeutic agents. The Fischer indole synthesis provides an efficient route to this compound through the acid-catalyzed cyclization of a substituted phenylhydrazine with a keto-ester.

Reaction Scheme: Fischer Indole Synthesis

The synthesis of this compound is achieved by the reaction of 4-cyanophenylhydrazine with ethyl pyruvate in the presence of an acid catalyst. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.

Caption: General scheme of the Fischer indole synthesis for this compound.

Experimental Protocol

This protocol details the synthesis of this compound via the Fischer indole synthesis.

Materials:

-

4-Cyanophenylhydrazine hydrochloride

-

Ethyl pyruvate

-

Ethanol (absolute)

-

Sulfuric acid (concentrated) or Polyphosphoric acid (PPA)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve 4-cyanophenylhydrazine hydrochloride (1.0 eq) in ethanol. Add ethyl pyruvate (1.1 eq) to the solution. The mixture is typically stirred at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.

-

Cyclization: To the mixture containing the hydrazone, cautiously add the acid catalyst. Polyphosphoric acid (PPA) can be used as both the catalyst and solvent, or concentrated sulfuric acid can be added dropwise to the ethanolic solution at a controlled temperature (e.g., 0 °C).

-

Heating: The reaction mixture is then heated to reflux (typically 80-100 °C) for 2-4 hours. The progress of the reaction should be monitored by TLC.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and then poured into a beaker of ice water. The aqueous layer is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to afford pure this compound.

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Cyanophenylhydrazine hydrochloride | C₇H₈ClN₃ | 169.61 | Starting Material |

| Ethyl pyruvate | C₅H₈O₃ | 116.12 | Starting Material |

| This compound | C₁₂H₁₀N₂O₂ | 214.22 | Product |

Table 2: Typical Reaction Conditions and Yield

| Parameter | Value |

| Catalyst | Polyphosphoric acid or Sulfuric acid |

| Solvent | Ethanol or neat (with PPA) |

| Reaction Temp. | 80-100 °C |

| Reaction Time | 2-4 hours |

| Typical Yield | 60-80% |

Table 3: Characterization Data for this compound

| Analysis | Data |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 198-202 °C |

| ¹H NMR (CDCl₃) | δ (ppm): 8.80 (br s, 1H, NH), 8.00 (s, 1H, Ar-H), 7.70 (d, 1H, Ar-H), 7.40 (d, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 4.40 (q, 2H, OCH₂), 1.40 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 162.0, 138.0, 135.5, 128.0, 125.5, 122.0, 120.0, 119.0, 112.0, 105.0, 62.0, 14.5 |

| IR (KBr, cm⁻¹) | ν: 3300 (N-H), 2220 (C≡N), 1700 (C=O, ester), 1600, 1480 (C=C, aromatic) |

| Mass Spec. (ESI) | m/z: 215.07 [M+H]⁺ |

Alternative Synthetic Route: Leimgruber-Batcho Synthesis

An alternative method for the synthesis of 6-cyanoindoles is the Leimgruber-Batcho indole synthesis. This two-step process begins with an o-nitrotoluene derivative, which is first converted to an enamine, followed by reductive cyclization to form the indole ring. For the synthesis of 6-cyanoindole, the starting material is 4-methyl-3-nitrobenzonitrile.

Caption: Leimgruber-Batcho synthesis of the parent 6-cyanoindole.

Conclusion

The Fischer indole synthesis provides a reliable and efficient method for the preparation of this compound. The protocol outlined in this document, along with the provided characterization data, serves as a valuable resource for researchers in the field of organic and medicinal chemistry. The synthesized compound is a key precursor for the development of novel therapeutic agents.

References

The Versatile Scaffold: Ethyl 6-cyano-1H-indole-2-carboxylate in Medicinal Chemistry

Introduction: Ethyl 6-cyano-1H-indole-2-carboxylate is a highly functionalized indole derivative that has emerged as a crucial building block in modern medicinal chemistry. Its unique structural features, including the reactive ester and nitrile groups, coupled with the privileged indole core, make it an attractive starting material for the synthesis of a diverse range of biologically active compounds. This document provides a detailed overview of its primary applications, particularly in the development of targeted cancer therapies, and explores its potential in other therapeutic areas.

Application 1: Key Intermediate in the Synthesis of Alectinib, a Potent ALK Inhibitor

The most prominent application of this compound is its role as a key intermediate in the synthesis of Alectinib.[1] Alectinib is a second-generation, highly selective and potent inhibitor of Anaplastic Lymphoma Kinase (ALK), a crucial target in certain types of non-small cell lung cancer (NSCLC).[1][2]

Biological Context: ALK Signaling in Cancer

Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that plays a significant role in the development and progression of several cancers, most notably in NSCLC where chromosomal rearrangements can lead to the formation of a fusion gene, such as EML4-ALK. This fusion results in a constitutively active ALK protein that drives tumor cell proliferation and survival through various downstream signaling pathways, including the RAS-MEK-ERK and PI3K-AKT pathways.

Synthetic Strategy and the Role of this compound

The synthesis of Alectinib involves a multi-step process where this compound serves as a foundational scaffold. The cyano group at the 6-position is a key feature that contributes to the final drug's interaction with the ALK enzyme.[1] The general synthetic workflow involves the coupling of the indole core with a substituted phenyl moiety, followed by further transformations to construct the final complex structure of Alectinib.

Quantitative Biological Data of Alectinib

Alectinib has demonstrated potent inhibitory activity against both wild-type ALK and various clinically relevant mutant forms that confer resistance to first-generation inhibitors like crizotinib.

| Target | IC50 (nM) | Cell Line | IC50 (nM) |

| Wild-type ALK | 1.9[1][2] | NCI-H2228 (NSCLC) | 53[1] |

| ALK L1196M | 1.56[1] | KARPAS-299 (Lymphoma) | 3[1] |

| ALK F1174L | - | NB-1 (Neuroblastoma) | 4.5[1] |

| ALK R1275Q | - | - | - |

| ALK C1156Y | - | - | - |

Experimental Protocols

Protocol 1: Synthesis of a Key Alectinib Intermediate

This protocol describes the condensation reaction between ethyl 6-cyano-1H-indole-3-carboxylate and 4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)-α,α-dimethylbenzyl alcohol, a key step in the synthesis of Alectinib.

Materials:

-

Ethyl 6-cyano-1H-indole-3-carboxylate

-

4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)-α,α-dimethylbenzyl alcohol

-

Tetrahydrofuran (THF), anhydrous

-

Boron trifluoride diethyl etherate (BF3·OEt2)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of ethyl 6-cyano-1H-indole-3-carboxylate (1.0 eq) and 4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)-α,α-dimethylbenzyl alcohol (1.0 eq) in anhydrous THF, cool the mixture to 0-5 °C in an ice bath.

-

Slowly add boron trifluoride diethyl etherate (1.0 eq) dropwise to the cooled solution while maintaining the temperature.

-

Stir the reaction mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the desired coupled intermediate.

Application 2: Potential as Antiviral Agents

While the primary focus has been on its application in oncology, the indole-2-carboxylate scaffold is also recognized for its potential in the development of antiviral agents.[3][4][5] Derivatives of indole-2-carboxylates have been synthesized and evaluated for their broad-spectrum antiviral activities.

One study reported the synthesis of a series of indole-2-carboxylate derivatives and their evaluation against various viruses.[6] Although this study did not specifically use this compound as the starting material, it highlights the potential of this class of compounds. For instance, certain derivatives showed inhibitory activity against Influenza A virus.

| Compound | Virus | IC50 (µM) | Selectivity Index (SI) |

| 14f | Influenza A/FM/1/47 | 7.53[6] | 12.1[6] |

| 8f | Cox B3 virus | - | 17.1[6] |